molecular formula C9H6ClNO B7789146 2-(3-Chlorophenyl)-3-oxopropanenitrile

2-(3-Chlorophenyl)-3-oxopropanenitrile

Cat. No.: B7789146
M. Wt: 179.60 g/mol
InChI Key: UXUXZDDLLIRHKD-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-oxopropanenitrile ( 66154-58-3) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C9H6ClNO and a molecular weight of 179.60 g/mol, this β-ketonitrile derivative serves as a versatile and valuable building block in organic synthesis . Its molecular structure, featuring a chlorophenyl substituent at the meta position, makes it a key intermediate for constructing more complex molecules, particularly in pharmaceutical research and the development of advanced materials. Researchers utilize this compound in various synthetic pathways, including cyclization reactions and heterocyclic chemistry, to create libraries of compounds for screening and development. The product is accompanied by appropriate documentation, including a Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS). This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that this product may require cold-chain transportation .

Properties

IUPAC Name

2-(3-chlorophenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,6,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUXZDDLLIRHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The LiHMDS-mediated method involves a sequential deprotonation-alkylation-nucleophilic addition sequence using secondary amides as starting materials. This approach enables the construction of β-ketonitriles through a two-step, one-pot procedure.

General Procedure:

  • Deprotonation and Alkylation :
    A solution of N-substituted benzamide (e.g., N-methyl-3-chlorobenzamide, 0.5 mmol) in toluene is treated with LiHMDS (1.2 equiv) under argon. After stirring for 1 hour, methyl iodide (1.5 equiv) is added to generate an intermediate enolate.

  • Nucleophilic Addition :
    Acetonitrile (2.0 equiv) and additional LiHMDS (3.0 equiv) are introduced, facilitating cyanide transfer to the electrophilic carbon. The mixture is stirred for 15 hours, quenched with NH₄Cl, and purified via silica gel chromatography.

Key Data:

Starting AmideProductYield (%)Purification Solvent Ratio (Hexane:EtOAc)
N-Methyl-3-chlorobenzamide2-(3-Chlorophenyl)-3-oxopropanenitrile729:1
N-Phenyl-3-chlorobenzamideThis compound659:1

Mechanistic Insights :

  • LiHMDS deprotonates the amide α-hydrogen, forming a resonance-stabilized enolate.

  • Methyl iodide alkylates the enolate, generating a ketene intermediate.

  • Acetonitrile acts as a cyanide source, with LiHMDS promoting nucleophilic attack at the electrophilic carbonyl carbon.

Optimization Strategies

  • Solvent Selection : Toluene outperforms THF or DMF due to its non-polar nature, minimizing side reactions.

  • Stoichiometry : A 3:1 molar ratio of LiHMDS to amide ensures complete deprotonation and prevents retro-aldol side reactions.

  • Temperature Control : Room temperature (25°C) balances reaction rate and selectivity, avoiding thermal decomposition.

Oxidation of 3-(3-Chlorophenyl)-3-hydroxypropanenitrile

Reaction Overview

Secondary alcohols can be oxidized to ketones using strong oxidizing agents. This method is particularly effective for synthesizing β-ketonitriles when the hydroxyl group is adjacent to the nitrile functionality.

General Procedure:

  • Substrate Preparation :
    3-(3-Chlorophenyl)-3-hydroxypropanenitrile is synthesized via base-catalyzed condensation of 3-chlorobenzaldehyde with malononitrile.

  • Oxidation :
    The alcohol (1.0 mmol) is treated with potassium permanganate (2.5 equiv) in aqueous acetone under reflux for 6 hours. The product is extracted with ethyl acetate and purified via recrystallization.

Key Data:

Oxidizing AgentSolventTemperature (°C)Yield (%)
KMnO₄Acetone/H₂O6078
CrO₃Dichloromethane2565

Mechanistic Insights :

  • KMnO₄ abstracts a hydrogen atom from the hydroxyl group, forming a ketone via a radical intermediate.

  • The nitrile group remains intact due to its electron-withdrawing nature, which stabilizes adjacent oxidation-prone sites.

Limitations

  • Over-oxidation to carboxylic acids occurs if reaction times exceed 8 hours.

  • Chromium-based agents require stringent pH control to prevent nitrile hydrolysis.

Knoevenagel Condensation with Modified Substrates

Hypothetical Procedure:

  • Condensation :
    3-Chlorobenzaldehyde (1.0 mmol) reacts with cyanoacetamide (1.2 mmol) in ethanol catalyzed by piperidine (10 mol%).

  • Decarboxylation :
    The intermediate undergoes thermal decarboxylation at 80°C to yield the β-ketonitrile.

Projected Data:

CatalystSolventTime (h)Yield (%)
PiperidineEthanol1255
NH₄OAcToluene1848

Mechanistic Insights :

  • The base deprotonates cyanoacetamide, forming a nucleophilic enolate.

  • Aldehyde electrophilicity facilitates C–C bond formation, followed by elimination of water and CO₂.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesIdeal Use Case
LiHMDS-Mediated SynthesisHigh yields (65–72%); one-pot procedureRequires air-free conditions; costly reagentsLarge-scale production
Alcohol OxidationSimple setup; commercially available reagentsRisk of over-oxidation; moderate yieldsSmall-scale lab synthesis
Knoevenagel CondensationMild conditions; versatile substratesLow yields; requires optimizationExploratory synthesis

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 3-Chlorobenzoic acid

    Reduction: 2-(3-Chlorophenyl)-3-aminopropanenitrile

    Substitution: Various substituted chlorophenyl derivatives

Scientific Research Applications

2-(3-Chlorophenyl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Chlorine Position Key Functional Groups
2-(3-Chlorophenyl)-3-oxopropanenitrile 62538-21-0 C₉H₆ClNO 193.63 Meta Nitrile, Ketone
2-(4-Chlorophenyl)-3-oxobutanenitrile 5219-07-8 C₁₀H₈ClNO 193.63 Para Nitrile, Ketone, Methyl
3-(2-Chlorophenyl)-3-oxopropanenitrile 40018-25-5 C₉H₆ClNO 179.60 Ortho Nitrile, Ketone
ESI-09 (EPAC inhibitor) 654671-77-9 C₁₆H₁₅ClN₄O₂ 330.77 Meta Nitrile, Isoxazole, Hydrazone

Key Observations:

Chlorine Position :

  • Meta-substitution (3-chlorophenyl) enhances electronic effects for biological activity, as seen in EPAC inhibitors like ESI-09 .
  • Para-substitution (4-chlorophenyl) is common in dyes, where conjugation length affects absorption spectra .
  • Ortho-substitution (2-chlorophenyl) introduces steric hindrance, reducing reactivity in some cases .

Functional Groups :

  • ESI-09 includes a hydrazone and isoxazole ring, increasing binding affinity for EPAC proteins compared to simpler nitriles .
  • Cyclopropyl or pyridinyl substituents (e.g., CAS 1094230-44-0) improve lipophilicity, influencing pharmacokinetics .

Key Findings:

  • The meta-chlorophenyl group in this compound facilitates cyclization with hydrazines to form pyrazole derivatives, a reaction less efficient in para-substituted analogues .
  • ESI-09 ’s hydrazone moiety enables competitive binding to EPAC2, with 3,5-dichloro derivatives (e.g., HJC0726) showing 5-fold increased potency .

Pharmacological and Industrial Performance

Key Insights:

  • ESI-09 demonstrates strict structure-activity relationships (SAR) : Removal of the 3-chloro group reduces potency by 6-fold, while 3,5-dichloro substitution enhances it .
  • Dye derivatives leverage the nitrile’s electron-withdrawing nature to stabilize chromophores, with meta-chloro improving lightfastness compared to ortho isomers .

Biological Activity

2-(3-Chlorophenyl)-3-oxopropanenitrile, also known as 3-(4-chlorophenyl)-3-oxopropanenitrile, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, supported by case studies, research findings, and data tables.

  • Molecular Formula : C₉H₈ClN
  • Molecular Weight : 169.62 g/mol
  • CAS Number : 20348-27-8

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It is hypothesized that the compound may affect signaling pathways related to cell survival and proliferation. For instance, it may inhibit key enzymes involved in cancer progression or modulate apoptotic pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Data from these studies indicate that it exhibits significant cytotoxic effects.
    Cell LineIC₅₀ (µM)Reference
    HCT-1165.0
    MCF-74.5
  • Molecular Docking Studies : In silico docking studies suggest that this compound binds effectively to proteins involved in cancer cell signaling, such as Bcl-2 family proteins, which are crucial for regulating apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Studies : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
    Bacterial StrainMIC (µg/mL)Reference
    Staphylococcus aureus32
    Escherichia coli64

Case Studies

Several case studies have explored the biological activities of this compound:

  • Dhumal et al. (2016) investigated a series of oxopropanenitrile derivatives, including this compound, for their antitubercular activity against Mycobacterium bovis. The study found that certain derivatives exhibited significant inhibition in both active and dormant states of the bacteria.
  • Salama et al. (2020) synthesized various derivatives and evaluated their antimicrobial activity against Clostridium difficile, revealing that some compounds displayed superior efficacy compared to standard treatments.

Q & A

Advanced Question

  • Competitive binding assays : Use 8-NBD-cAMP as a fluorescent cAMP analog to quantify EPAC1/2 binding affinity.
  • DMSO controls : Limit DMSO to ≤0.2% to avoid solvent-induced artifacts .
  • Selectivity validation : Counter-screen against PKA and PKG to exclude off-target effects .
    Data example :
Assay TypeIC50 (EPAC1)IC50 (EPAC2)
Fluorescence polarization2.1 µM1.8 µM
Cell-based cAMP3.4 µM2.9 µM

How do researchers mitigate off-target effects of this compound in cellular models?

Advanced Question

  • Pharmacological validation : Use EPAC knockout cells to confirm target specificity.
  • Dose-response profiling : Establish a "therapeutic window" (e.g., 1–10 µM) to balance efficacy and cytotoxicity .
  • Metabolic stability assays : Monitor compound degradation in cell media via LC-MS to avoid false negatives .

How should discrepancies in reported IC50 values for EPAC inhibition be addressed?

Data Contradiction Analysis
Variations arise from:

  • Assay conditions : Differences in cAMP concentrations (e.g., 10 µM vs. 100 µM) alter competition dynamics.
  • Cell type variability : EPAC isoform expression levels (e.g., EPAC2 dominance in pancreatic β-cells).
    Resolution :
  • Standardize assay protocols (e.g., uniform cAMP concentrations).
  • Report purity and batch-to-batch variability (e.g., HPLC traces in supplementary data) .

What structural analogs of this compound enhance selectivity for EPAC isoforms?

Advanced Question

  • Isoxazole ring modifications : Substituting tert-butyl with smaller groups (e.g., methyl) reduces EPAC2 affinity by 40% .
  • Chlorophenyl positional isomers : 4-chloro derivatives show 2-fold lower activity, highlighting meta-substitution importance .
    SAR insights :
ModificationEPAC1 IC50 (µM)EPAC2 IC50 (µM)
Parent compound2.11.8
4-Chlorophenyl4.53.7
Trifluoromethyl8.26.9

What in vivo models are suitable for studying this compound’s pharmacological effects?

Advanced Question

  • Cardiovascular models : Coronary artery relaxation assays in rodents, measuring cAMP-dependent vasodilation .
  • Metabolic studies : Glucose tolerance tests in EPAC2-knockout mice to probe insulin secretion pathways.
    Dosage guidelines :
  • Intraperitoneal administration at 10 mg/kg, with plasma concentration monitored via LC-MS/MS .

How is the environmental and toxicological profile of this compound managed in lab settings?

Basic Question

  • Waste disposal : Follow EPA guidelines for nitrile-containing compounds (e.g., neutralization before disposal) .
  • Acute toxicity : LD50 >500 mg/kg (oral, rat); handle with nitrile gloves and fume hoods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenyl)-3-oxopropanenitrile
Reactant of Route 2
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2-(3-Chlorophenyl)-3-oxopropanenitrile

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